molecular formula C18H21NO B100799 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane CAS No. 17438-50-5

1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane

Cat. No. B100799
CAS RN: 17438-50-5
M. Wt: 267.4 g/mol
InChI Key: QNTHPWZRRASATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane, also known as buphedrone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a psychoactive substance that is used for recreational purposes and has been categorized as a new psychoactive substance (NPS). Buphedrone is known to have stimulant effects similar to other cathinones such as methcathinone and mephedrone. In recent years, there has been a growing interest in buphedrone due to its potential for abuse and its effects on the central nervous system.

Mechanism Of Action

Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although this effect is weaker than its effects on dopamine and norepinephrine. Buphedrone's mechanism of action is similar to other cathinones, including methcathinone and mephedrone.

Biochemical And Physiological Effects

Buphedrone has been shown to have stimulant effects on the central nervous system, including increased locomotor activity, hyperthermia, and increased heart rate and blood pressure. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on the central nervous system. Buphedrone has been shown to have addictive potential and may lead to tolerance and dependence with chronic use.

Advantages And Limitations For Lab Experiments

Buphedrone has been used in laboratory experiments to investigate its effects on the central nervous system. Its relatively simple synthesis method and availability make it a useful tool for researchers. However, its potential for abuse and its effects on the central nervous system may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane. One area of interest is its potential for abuse and dependence. Further research is needed to understand the mechanisms underlying its addictive potential and to develop effective treatments for 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane dependence. Another area of interest is its effects on the central nervous system, including its effects on neurotransmitter systems and its potential for neurotoxicity. Additionally, further research is needed to understand the long-term effects of 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane use on cognition and behavior.

Synthesis Methods

Buphedrone can be synthesized through various methods, including the reduction of 4'-butyrophenone with aluminum amalgam and hydrochloric acid, or the reaction of 4'-butyrophenone with ammonium acetate and iron powder. Another method involves the reaction of 4'-butyrophenone with hydroxylamine hydrochloride and sodium acetate. The synthesis of 1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Buphedrone has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have stimulant effects similar to other cathinones, including increased locomotor activity and hyperthermia. Buphedrone has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects.

properties

CAS RN

17438-50-5

Product Name

1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-[4-[2-(4-aminophenyl)ethyl]phenyl]butan-1-one

InChI

InChI=1S/C18H21NO/c1-2-3-18(20)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h6-13H,2-5,19H2,1H3

InChI Key

QNTHPWZRRASATN-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)N

Other CAS RN

17438-50-5

synonyms

1-(4-Aminophenyl)-2-(4-butyrylphenyl)ethane

Origin of Product

United States

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